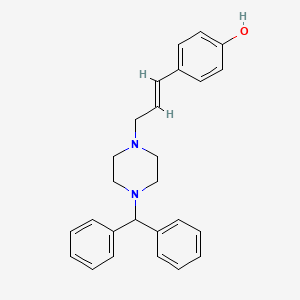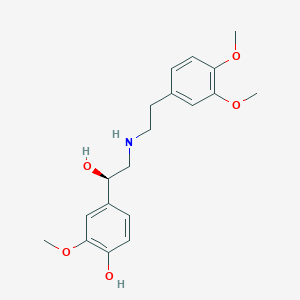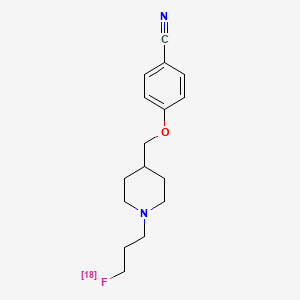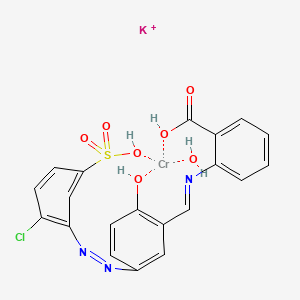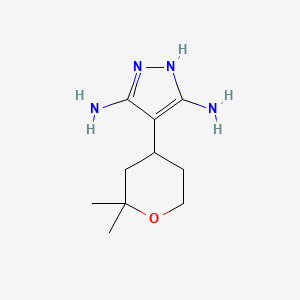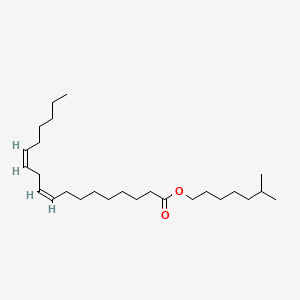
Isooctyl linoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl linoleate is an ester derived from isooctyl alcohol and linoleic acid. It is commonly used in cosmetics and personal care products due to its excellent emollient properties, which help to soften and smooth the skin. This compound is also known for its stability and ability to enhance the texture and spreadability of formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctyl linoleate is typically synthesized through an esterification reaction between isooctyl alcohol and linoleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:
Isooctyl alcohol+Linoleic acidAcid catalystIsooctyl linoleate+Water
Industrial Production Methods
In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to ensure high yields. The use of a solvent-free method, such as the one involving 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst, has been developed to produce phytosterol linoleic acid esters at mild temperatures (60°C) with high conversion rates .
Chemical Reactions Analysis
Types of Reactions
Isooctyl linoleate can undergo various chemical reactions, including:
Oxidation: Exposure to air and light can lead to the oxidation of the linoleic acid moiety, forming hydroperoxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into isooctyl alcohol and linoleic acid.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat.
Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts (e.g., sulfuric acid, sodium methoxide).
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Isooctyl alcohol and linoleic acid.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Isooctyl linoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane structure and function due to its fatty acid component.
Medicine: Explored for its potential anti-inflammatory and skin barrier-enhancing properties.
Mechanism of Action
The mechanism of action of isooctyl linoleate in cosmetic formulations involves its ability to form a protective barrier on the skin, reducing transepidermal water loss and improving skin hydration. The linoleic acid component can also be metabolized by the skin to produce bioactive lipids that contribute to skin health and barrier function .
Comparison with Similar Compounds
Isooctyl linoleate can be compared with other esters of linoleic acid, such as:
- Ethyl linoleate
- Butyl linoleate
- Hexyl linoleate
Uniqueness
This compound is unique due to its branched isooctyl alcohol component, which provides better stability and a lighter, non-greasy feel compared to other linear alcohol esters. This makes it particularly suitable for use in lightweight cosmetic formulations .
Conclusion
This compound is a versatile compound with significant applications in cosmetics and personal care products. Its unique properties, including stability and emollient effects, make it a valuable ingredient in various formulations. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Properties
CAS No. |
67874-38-8 |
|---|---|
Molecular Formula |
C26H48O2 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
6-methylheptyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C26H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h8-9,11-12,25H,4-7,10,13-24H2,1-3H3/b9-8-,12-11- |
InChI Key |
SHJGZTHMRQYWME-MURFETPASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCCC(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


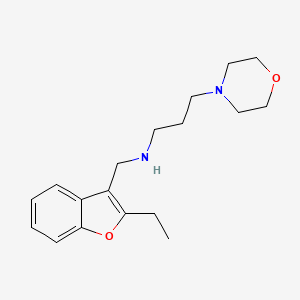
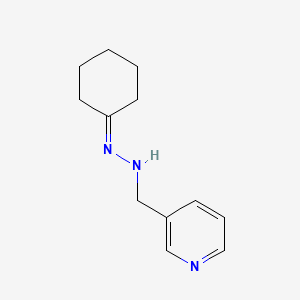

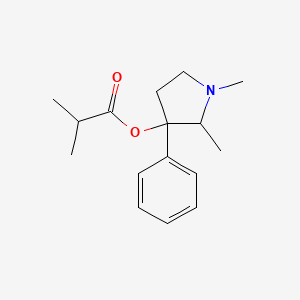
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
